4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane is a specialized organic compound that belongs to the class of dioxaborolanes. This compound features a boron atom bonded to a dioxaborole structure, which is further substituted with a nitrophenoxy group and a propyl chain. It is primarily utilized in synthetic organic chemistry, particularly in the development of advanced materials and pharmaceuticals.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and TCI America, where it is listed under various product numbers and specifications. Its synthesis and applications have been documented in several scientific publications and patents.
4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane is classified as:
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane typically involves the following steps:
The molecular structure of 4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane can be represented as follows:
The structural features include:
CC(C)OB1OC(C)(C)C(C)(C)O1
MRWWWZLJWNIEEJ-UHFFFAOYSA-N
4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane participates in various chemical reactions:
The mechanism of action for 4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane primarily involves:
The efficiency of these reactions can depend on factors such as:
4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane has diverse applications in:
This compound's unique properties make it valuable in advancing both synthetic methodologies and material sciences.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8